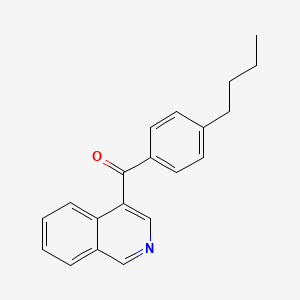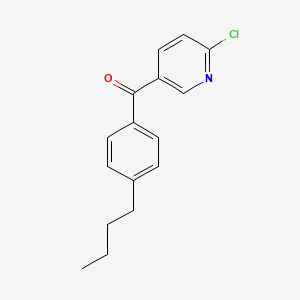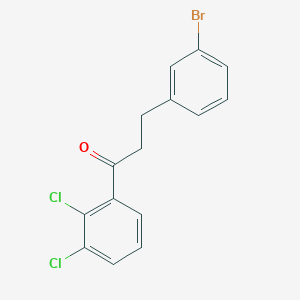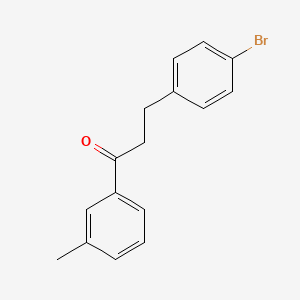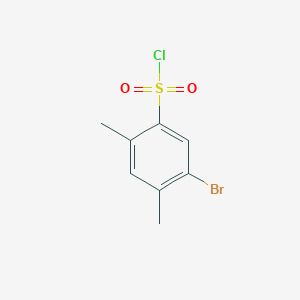![molecular formula C21H35BrN2O3Si B1522516 1-(7-Bromo-6-(3-((tert-butyldiméthylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-diméthylpropan-1-one CAS No. 1299607-47-8](/img/structure/B1522516.png)
1-(7-Bromo-6-(3-((tert-butyldiméthylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-diméthylpropan-1-one
Vue d'ensemble
Description
The compound contains a tert-butyldimethylsilyl (TBDMS) group . This group is commonly used in organic synthesis as a protecting group for alcohols . It can be introduced using TBDMS chloride in the presence of a base .
Synthesis Analysis
The synthesis of TBDMS-protected alcohols typically involves the reaction of an alcohol with TBDMS chloride in the presence of a base . The reaction is usually carried out in an aprotic solvent such as dichloromethane .Molecular Structure Analysis
The TBDMS group consists of a silicon atom bonded to a tertiary butyl group and two methyl groups . When attached to an alcohol, it forms a silyl ether .Chemical Reactions Analysis
TBDMS-protected alcohols can participate in a variety of chemical reactions. They can act as alkylating agents, and they can also be converted back into alcohols by treatment with acids .Physical and Chemical Properties Analysis
TBDMS chloride is a white solid with a melting point of 86-89°C and a boiling point of 128°C . It is soluble in most organic solvents .Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
Ce composé peut servir d'intermédiaire dans la synthèse de divers agents pharmaceutiques. Sa structure, qui comprend un groupe bromo et un groupe éther silylé, permet des réactions de fonctionnalisation et de couplage ultérieures. Par exemple, il pourrait être utilisé pour introduire une fonctionnalité propanol dans les produits pharmaceutiques, améliorant ainsi leur solubilité ou leurs propriétés pharmacocinétiques .
Agent alkylant
La présence du groupe bromo en fait un bon candidat pour une utilisation comme agent alkylant. Il peut être utilisé dans la synthèse de molécules complexes en ajoutant des groupes alkyles à d'autres composés, modifiant ainsi leur structure chimique et leur activité biologique .
Protection silylée en synthèse
Le groupe tert-butyldiméthylsilyl (TBS) est un groupe protecteur courant pour les alcools en synthèse organique. Ce composé pourrait être utilisé pour protéger les groupes hydroxyle pendant les réactions chimiques, empêchant les réactions secondaires indésirables et facilitant la purification du produit final .
Recherche sur les acides boroniques
Les acides boroniques sont cruciaux dans le domaine de la chimie médicinale, en particulier dans le développement de nouveaux médicaments. Les composés d'éther silylé apparentés peuvent être utilisés pour étudier la stabilité et la réactivité des acides boroniques dans différentes conditions, ce qui est précieux pour la conception de produits pharmaceutiques contenant du bore .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[7-bromo-6-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BrN2O3Si/c1-20(2,3)19(25)24-11-13-26-18-17(24)14-15(22)16(23-18)10-9-12-27-28(7,8)21(4,5)6/h14H,9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEGZPIBYWCLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=NC(=C(C=C21)Br)CCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BrN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101754 | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-47-8 | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


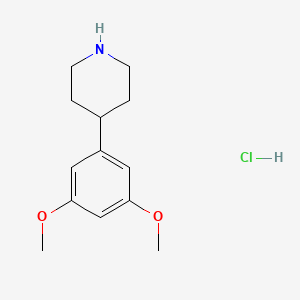
![6-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1522435.png)
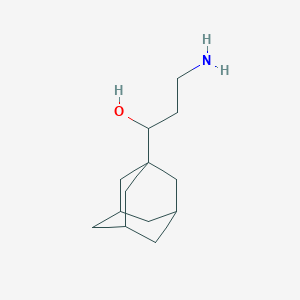
![Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522437.png)
![Tert-Butyl 3-Amino-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1522438.png)


